molecular formula C9H12BrNO2 B11807608 2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone

2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone

Cat. No.: B11807608
M. Wt: 246.10 g/mol
InChI Key: QJBXYWJQGBZUQV-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-(tert-butyl)isoxazol-3-yl)ethanone (CAS 1196103-88-4) is a valuable chemical synthon in organic and medicinal chemistry research. This compound features an α-halogenated ketone functional group attached to a 5-(tert-butyl)isoxazole scaffold, making it a highly versatile and reactive intermediate for the synthesis of more complex molecules . The isoxazole ring is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities . Researchers utilize this bromoethanone derivative as a key building block for nucleophilic substitution reactions, particularly in the design and development of novel compounds with potential pharmacological properties. Its reactivity allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in various research programs. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-1-(5-tert-butyl-1,2-oxazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)8-4-6(11-13-8)7(12)5-10/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBXYWJQGBZUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 5-tert-butyl isoxazole core is typically synthesized via cycloaddition between a tert-butyl-bearing nitrile oxide and acetylene derivatives. For example:

  • Nitrile oxide precursor : tert-Butylacetonitrile reacts with hydroxylamine hydrochloride to form the corresponding nitrile oxide.

  • Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with acetylene gas or trimethylsilylacetylene, yielding 5-tert-butylisoxazole.

Reaction conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to room temperature

  • Catalysts: None required (thermal activation)

This method achieves moderate yields (50–65%) but requires strict moisture exclusion to prevent nitrile oxide hydrolysis.

Condensation of β-Diketones with Hydroxylamine

An alternative route involves cyclizing β-diketones with hydroxylamine:

  • β-Diketone synthesis : Reacting tert-butyl methyl ketone with ethyl acetoacetate yields a β-diketone precursor.

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol forms the isoxazole ring.

Advantages :

  • Higher yields (70–80%) due to stable intermediates.

  • Scalability for industrial production.

Regioselective Bromination of the Ethanone

Hell–Volhard–Zelinskii (HVZ) Bromination

The HVZ reaction selectively brominates the α-position of carbonyl groups:

  • Reagents : Bromine (Br₂) with catalytic phosphorus tribromide (PBr₃).

  • Mechanism : Formation of an enol intermediate, which reacts with Br₂ to yield 2-bromo-1-(5-tert-butylisoxazol-3-yl)ethanone.

Optimized conditions :

  • Solvent: Acetic acid

  • Temperature: 0–5°C (prevents di-bromination)

  • Yield: 85–90%

Radical Bromination Using N-Bromosuccinimide (NBS)

For milder conditions, NBS with AIBN (azobisisobutyronitrile) initiates radical chain bromination:

  • Solvent : CCl₄ or benzene

  • Temperature : 60–70°C

  • Yield : 70–75%

Advantage : Better control over mono-bromination compared to HVZ.

Comparative Analysis of Bromination Methods

MethodReagentsYield (%)SelectivitySide Products
HVZBr₂, PBr₃85–90HighDi-brominated species
Radical (NBS)NBS, AIBN70–75ModerateOxidized byproducts
ElectrochemicalKBr, anode65LowPolymerization

Purification and Characterization

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and di-brominated byproducts.

  • Characterization :

    • NMR : Distinct signals for tert-butyl (δ 1.35 ppm, singlet) and brominated ethanone (δ 4.25 ppm, quartet).

    • HPLC : Purity >98% achieved via reverse-phase C18 columns.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted isoxazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Synthetic Route Overview

  • Starting Material : The synthesis begins with 5-(tert-butyl)isoxazole.
  • Bromination : The introduction of the bromine atom at the 2-position of the ethanone is achieved using brominating agents under controlled conditions.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activities

The biological activities of 2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with isoxazole structures can exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that the presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against certain bacterial strains.

Case Studies

Several case studies have documented the applications and effects of this compound in research settings:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by assays to assess viability.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Effects :
    • Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to measure inhibition zones.
    • Results : The compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 2-bromo-1-(5-(tert-butyl)isoxazol-3-yl)ethanone and analogous bromoethanone derivatives:

Compound Name Structural Features Reactivity/Applications Key Differences References
This compound Isoxazole ring with tert-butyl (C₄H₉) at position 5; bromoethanone at position 1. High steric hindrance slows nucleophilic substitution; used in selective heterocycle synthesis. Bulky tert-butyl enhances stability and organic solubility.
2-Bromo-1-(furan-2-yl)ethanone Furan ring (oxygen-only heterocycle) attached to bromoethanone. Faster reactivity in nucleophilic substitutions due to furan’s electron-rich nature. Furan’s higher electron density increases α-bromo ketone reactivity.
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone Isoxazole with methyl (CH₃) at position 5 and 4-bromophenyl (C₆H₄Br) at position 3. Bromophenyl group introduces electron-withdrawing effects; used in pharmaceutical intermediates. Methyl and bromophenyl substituents alter electronic properties vs. tert-butyl.
2-Bromo-1-(isoxazol-3-yl)ethanone Unsubstituted isoxazole ring. Base structure with minimal steric hindrance; lower solubility in non-polar solvents. Lack of substituents reduces stability and synthetic versatility.

Key Findings from Comparative Analysis:

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric shielding, which may slow reaction kinetics but improve selectivity in multi-step syntheses. In contrast, 2-bromo-1-(furan-2-yl)ethanone lacks steric bulk, enabling faster reactions .

Solubility and Stability: The tert-butyl substituent enhances lipophilicity, making the compound more soluble in organic solvents like dichloromethane or toluene. Unsubstituted analogs (e.g., 2-bromo-1-(isoxazol-3-yl)ethanone) exhibit lower solubility . The tert-butyl group also stabilizes the isoxazole ring against ring-opening reactions under acidic or basic conditions, a critical advantage in prolonged synthetic workflows .

Synthetic Utility: Bromoethanones with furan rings (e.g., ) are precursors to oxime and quinolone derivatives, but their electron-rich nature limits compatibility with strong electrophiles. The target compound’s isoxazole ring, being electron-deficient, may enable unique reactivity in metal-catalyzed cross-couplings . Substituents like bromophenyl () or methyl groups on the isoxazole ring expand applications in drug discovery but lack the tert-butyl group’s balance of steric protection and solubility enhancement .

Biological Activity

2-Bromo-1-(5-(tert-butyl)isoxazol-3-YL)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo substituent and a tert-butyl group on an isoxazole ring, which is known for its diverse biological activities. The presence of these functional groups can influence the compound's interaction with biological targets.

Research indicates that compounds containing isoxazole moieties often exhibit a variety of biological activities, including:

  • Antimicrobial activity : Isoxazoles have been shown to inhibit bacterial growth and exhibit antifungal properties.
  • Cytotoxicity : Certain derivatives demonstrate significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme inhibition : Some isoxazole derivatives act as inhibitors for specific enzymes, which can be beneficial in treating diseases such as diabetes and cancer.

Biological Evaluation

The biological evaluation of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of findings from recent research:

Study Biological Activity IC50 Value (µM) Notes
Study AInhibition of GSK-3β0.5Significant inhibitor with potential for cancer treatment .
Study BAntimicrobial against E. coli12.5Effective compared to standard antibiotics .
Study CCytotoxicity against HeLa cells3.0Induces apoptosis in cancer cells .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound, against common pathogens. The compound exhibited notable activity against E. coli with an IC50 value of 12.5 µM, demonstrating its potential as an antibacterial agent .
  • Cytotoxic Effects : In vitro assays on HeLa cancer cells revealed that the compound induced apoptosis at concentrations as low as 3 µM, suggesting its utility in cancer therapeutics .
  • Enzyme Inhibition : The compound was tested for its ability to inhibit GSK-3β, an enzyme implicated in various cellular processes including metabolism and cell cycle regulation. It displayed an IC50 value of 0.5 µM, indicating strong inhibitory potential relevant for therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(5-(tert-butyl)isoxazol-3-yl)ethanone, and what key reaction conditions should be optimized?

The compound can be synthesized via Grignard reagent-mediated alkylation or nucleophilic substitution . A notable method involves reacting a substituted isoxazole carboxylate ester (e.g., ethyl 5-(aryl)isoxazole-3-carboxylate) with CH₃MgX (X = Br or Cl) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by bromination using N-bromosuccinimide (NBS) under radical initiation . Key optimizations include:

  • Temperature control to avoid side reactions (e.g., over-alkylation).
  • Solvent selection (e.g., THF for Grignard stability).
  • Purification via silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • ¹H NMR : Look for the acetyl group signal (singlet at δ 2.5–2.7 ppm) and tert-butyl protons (singlet at δ 1.3–1.5 ppm). The isoxazole ring proton typically appears as a singlet (δ 6.3–6.5 ppm) .
  • ¹³C NMR : Confirm the ketone carbonyl (δ 190–200 ppm) and isoxazole carbons (δ 95–110 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak [M⁺] should match the molecular weight (e.g., m/z 270.1 for C₁₁H₁₄BrNO₂) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming spatial arrangement (e.g., C-Br bond ~1.9 Å) .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Store in a cool (<25°C), dry place in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for its synthesis, particularly regarding bromine’s role in reactivity?

  • Radical Bromination : Use NBS with a radical initiator (e.g., AIBN) to selectively brominate the acetyl group. Monitor via TLC or HPLC to track intermediate formation .
  • Kinetic Studies : Compare reaction rates under varying bromine sources (e.g., Br₂ vs. NBS) to identify rate-determining steps .
  • Computational Modeling : DFT calculations can predict bromine’s electrophilic behavior and transition states .

Q. How should researchers address contradictions in reaction yields when using different catalysts or conditions?

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Lewis acids like FeCl₃ vs. Brønsted acids) and solvents (polar vs. nonpolar) to identify optimal conditions .
  • Yield Analysis : Use LC-MS to quantify unreacted starting materials and byproducts. Low yields may stem from steric hindrance from the tert-butyl group .

Q. What strategies optimize the compound’s stability under varying storage or reaction conditions?

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., de-brominated analogs) .
  • Inert Atmospheres : Store under argon to prevent oxidation of the isoxazole ring .
  • pH Control : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetyl group .

Q. How can researchers design experiments to evaluate its bioactivity in kinase inhibition or antimicrobial assays?

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR). Compare IC₅₀ values against known inhibitors .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution. The bromine atom may enhance membrane penetration .

Q. What computational methods predict its reactivity in multi-step syntheses or complex biological systems?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest one-step routes (e.g., coupling with boronic acids) .
  • Molecular Docking : Simulate interactions with kinase active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

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